ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core modified with a tetrazole-carbonyl group at the 4-position and a 4-bromophenyl substituent on the tetrazole ring. The tetrazole moiety contributes to metabolic stability and hydrogen-bonding interactions, while the bromophenyl group may influence halogen bonding in target binding .
Properties
IUPAC Name |
ethyl 4-[2-(4-bromophenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6O3/c1-2-25-15(24)21-9-7-20(8-10-21)14(23)13-17-19-22(18-13)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDUJZBTGHDKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to increase yield and efficiency . These methods allow for the large-scale production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the bromophenyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce various functional groups at the bromophenyl position .
Scientific Research Applications
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and tetrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The piperazine ring enhances the compound’s pharmacokinetic properties, improving its bioavailability and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-1-Carboxylate Esters with Halogenated Aryl Groups
- Ethyl 4-(4-Bromophenyl)Piperazine-1-Carboxylate (CAS 1150271-33-2): Similarity Score: 0.92 (vs. Synthetic Relevance: Simpler synthesis due to absence of tetrazole coupling steps .
Isopropyl 4-(4-Bromophenyl)Piperazine-1-Carboxylate (CAS 1226808-71-4) :
| Compound | Molecular Weight | Substituents | Key Functional Groups | Similarity Score |
|---|---|---|---|---|
| Target Compound | 434.3 g/mol | 4-Bromophenyl, Tetrazole | Tetrazole, Carbonyl, Ester | 1.00 |
| Ethyl 4-(4-Bromophenyl) | 343.2 g/mol | 4-Bromophenyl | Ester | 0.92 |
| Isopropyl Analog | 357.3 g/mol | 4-Bromophenyl | Ester | 0.89 |
Heterocyclic Modifications
Ethyl 4-[5-Bromo-3-(Trifluoromethyl)Pyridin-2-yl]Piperazine-1-Carboxylate () :
- 4-(1H-Pyrazol-4-yl)Piperazine Derivatives (): Key Difference: Pyrazole instead of tetrazole; carboxylate linkage absent. Synthetic Method: Coupling with butanoic acid highlights divergent functionalization strategies .
Elemental and Spectroscopic Comparisons
- Ethyl 4-(2-(4-Bromophenyl)-2H-Tetrazole-5-Carbonyl)Piperazine-1-Carboxylate :
- Theoretical Elemental Analysis : C 47.15%, H 3.94%, N 19.33% (estimated).
- 4-Bromo-1-Phenyl-5-(Trifluoromethyl)-1H-Pyrazole () :
| Property | Target Compound (Estimated) | 4-Bromo-1-Phenyl Pyrazole () |
|---|---|---|
| Carbon (%) | 47.15 | 49.89 |
| Nitrogen (%) | 19.33 | 7.27 |
| Dominant MS Fragment | 434 (M⁺) | 384 (M⁺) |
Research Findings and Trends
- Synthetic Flexibility : Piperazine-carboxylates are frequently synthesized via nucleophilic substitution (e.g., using ethyl bromoacetate, as in ) or amidation .
- Bioactivity Correlations :
- Crystallography : SHELXL () and OLEX2 () are widely used for structural validation of such compounds, ensuring accurate bond-length and angle data .
Biological Activity
Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a piperazine ring, a tetrazole moiety, and a bromophenyl group. The synthesis typically involves the formation of the tetrazole ring through cyclization reactions followed by the introduction of the piperazine and ethyl carboxylate groups.
Synthetic Route Overview:
- Formation of Tetrazole : The tetrazole ring is formed via cyclization of an appropriate nitrile with sodium azide.
- Bromophenyl Introduction : A brominated aromatic compound is used in a substitution reaction to introduce the bromophenyl group.
- Piperazine Attachment : The piperazine moiety is added through nucleophilic substitution.
Pharmacological Potential
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrazoles exhibit significant antimicrobial properties, making them candidates for developing new antimicrobial agents.
- Anticancer Activity : Research indicates that compounds with similar structures demonstrate potent anticancer effects against various cancer cell lines, including breast cancer . The mechanism often involves inhibition of key signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory responses, potentially useful in treating inflammatory diseases .
This compound likely interacts with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, facilitating binding to enzyme active sites, which may inhibit enzymatic activity crucial for disease progression.
- Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions, which may increase the compound's efficacy against target proteins.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Doxorubicin | MCF-7 | 20 | DNA intercalation |
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.
Q & A
Q. What are the key synthetic pathways and optimization strategies for ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling of tetrazole and piperazine : The 4-bromophenyl-tetrazole moiety is coupled to the piperazine ring via a carbonyl group using reagents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DCM or THF) under nitrogen .
- Esterification : Ethyl chloroformate or activated esters are used to introduce the carboxylate group at the piperazine N-position, requiring precise pH control (e.g., triethylamine as a base) .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., ethanol/water) ensures purity (>95% by HPLC). Yield optimization focuses on reaction time (12–24 hrs) and temperature (0°C to reflux) .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural confirmation employs:
- X-ray crystallography : Single-crystal diffraction data refined via SHELXL (space group determination, R-factor < 0.05) .
- NMR spectroscopy : H and C NMR (DMSO-d6 or CDCl3) identify key signals: tetrazole C=O (~165 ppm), piperazine CH2 (δ 3.4–4.2 ppm), and ethyl ester (δ 1.2–1.4 ppm for CH3) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 433.05 for C15H18BrN7O3) .
Advanced Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : SAR studies involve:
- Analog synthesis : Modifying substituents (e.g., replacing Br with Cl, CF3, or methoxy groups) to assess electronic/steric effects .
- In vitro assays : Testing analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For example, IC50 values for tetrazole derivatives against COX-2 vary with substituent polarity .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to active sites (e.g., tetrazole interaction with Zn²+ in metalloenzymes) .
Q. What experimental strategies resolve contradictions in biological activity data among structural analogs?
- Methodological Answer : Contradictions (e.g., variable IC50 in kinase inhibition) are addressed via:
- Dose-response validation : Repeating assays with stricter controls (e.g., ATP concentration fixed at Km) .
- Off-target profiling : Screening against related enzymes (e.g., PKA, PKC) to rule out non-specific binding .
- Metabolic stability tests : Liver microsome assays (human/rat) identify if activity differences stem from variable compound half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
